molecular formula C25H31NaO8 B13410246 Cortisone sodium succinate

Cortisone sodium succinate

Cat. No.: B13410246
M. Wt: 482.5 g/mol
InChI Key: NIBDJEYURHCAHU-UUMLWTKOSA-M
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Description

Cortisone sodium succinate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of cortisone, a naturally occurring steroid hormone produced by the adrenal cortex. This compound is commonly used in the treatment of various conditions such as arthritis, severe allergies, blood diseases, breathing problems, certain cancers, eye diseases, intestinal disorders, and skin diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cortisone sodium succinate is synthesized through the esterification of cortisone with succinic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

In industrial settings, this compound is produced by first isolating cortisone from natural sources or synthesizing it through a series of chemical reactions. The cortisone is then reacted with succinic acid in the presence of a dehydrating agent to form this compound. The product is purified through crystallization and filtration processes to obtain a high-purity compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Cortisone sodium succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cortisone sodium succinate has a wide range of applications in scientific research:

Mechanism of Action

Cortisone sodium succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The resulting changes in gene expression lead to decreased production of pro-inflammatory cytokines and increased production of anti-inflammatory proteins. This mechanism underlies the compound’s anti-inflammatory and immunosuppressive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cortisone sodium succinate is unique in its rapid onset of action and its ability to be administered intravenously or intramuscularly, making it suitable for emergency situations. Unlike some other glucocorticoids, it has both glucocorticoid and mineralocorticoid properties, providing a broader range of therapeutic effects .

Properties

Molecular Formula

C25H31NaO8

Molecular Weight

482.5 g/mol

IUPAC Name

sodium;4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate

InChI

InChI=1S/C25H32O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-17,22,32H,3-10,12-13H2,1-2H3,(H,29,30);/q;+1/p-1/t16-,17-,22+,23-,24-,25-;/m0./s1

InChI Key

NIBDJEYURHCAHU-UUMLWTKOSA-M

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)[O-])O)C.[Na+]

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)CCC(=O)[O-])O)C.[Na+]

Origin of Product

United States

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